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molecular formula C7H9N3O2 B8287956 2-Amino-6-methylaminonitrobenzene

2-Amino-6-methylaminonitrobenzene

Cat. No. B8287956
M. Wt: 167.17 g/mol
InChI Key: NXBPLVCNZQEFNT-UHFFFAOYSA-N
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Patent
US04992586

Procedure details

59.5 mg of palladium at a concentration of 10% on charcoal are added to 0.014 mole (2.8 g) of 4-chloro-2-amino-6-methylaminonitrobenzene in 5.3 ml of triethylamine, and 1.16 ml of formic acid are then run in dropwise. A high exothermicity is noted. The reaction mixture is heated to 80° C. for 40 minutes. After dilution of the reaction mixture with ethanol, the catalyst is removed by hot filtration. The filtrate, evaporated under reduced pressure, enables a dry extract to be obtained. After dilution of the dry extract with water, the expected product precipitates. After being filtered off and washed with water, the precipitate is dried under vacuum in the presence of phosphorus pentoxide. After two recrystallizations from isopropanol in order to remove a gum, the product melts at 70° C.
Name
4-chloro-2-amino-6-methylaminonitrobenzene
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
solvent
Reaction Step One
Quantity
59.5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([NH:8][CH3:9])[C:5]([N+:10]([O-:12])=[O:11])=[C:4]([NH2:13])[CH:3]=1.C(O)=O>C(N(CC)CC)C.[Pd]>[NH2:13][C:4]1[CH:3]=[CH:2][CH:7]=[C:6]([NH:8][CH3:9])[C:5]=1[N+:10]([O-:12])=[O:11]

Inputs

Step One
Name
4-chloro-2-amino-6-methylaminonitrobenzene
Quantity
2.8 g
Type
reactant
Smiles
ClC1=CC(=C(C(=C1)NC)[N+](=O)[O-])N
Name
Quantity
1.16 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
5.3 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
59.5 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After dilution of the reaction mixture with ethanol, the catalyst is removed by hot filtration
CUSTOM
Type
CUSTOM
Details
The filtrate, evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
to be obtained
EXTRACTION
Type
EXTRACTION
Details
After dilution of the dry extract with water
CUSTOM
Type
CUSTOM
Details
the expected product precipitates
FILTRATION
Type
FILTRATION
Details
After being filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the precipitate is dried under vacuum in the presence of phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
After two recrystallizations from isopropanol in order
CUSTOM
Type
CUSTOM
Details
to remove a gum

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=CC=C1)NC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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